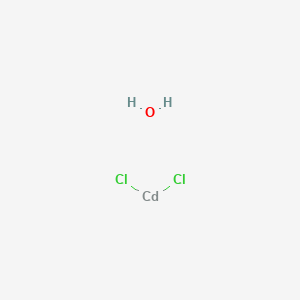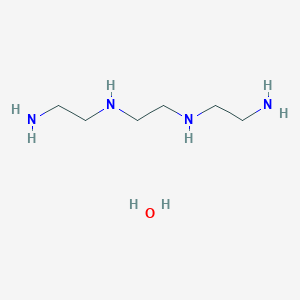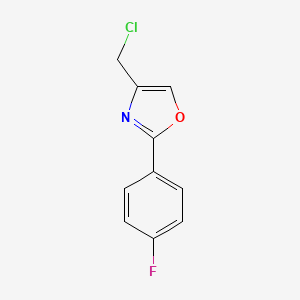
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
説明
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, also known as 4-CMF-1,3-oxazole, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxazole family of heterocyclic compounds, which are characterized by their five-membered ring structure. 4-CMF-1,3-oxazole has been used in a number of research studies due to its unique properties, such as its ability to interact with a range of biological molecules, including proteins and enzymes.
科学的研究の応用
Synthesis and Characterization
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole has been synthesized using cyclization reactions, starting from 4-fluorobenzoyl cyanide with 4-fluorobenzaldehyde. This compound has then been converted into poly(aryl ether)s through nucleophilic substitution, demonstrating its utility as a reactive scaffold for further chemical modifications. The polymers derived from this monomer exhibit high thermal stability, highlighting their potential for advanced materials applications (Pimpha et al., 2004).
Fluorescence Applications
Compounds related to 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, such as those containing oxazole and fluorophenyl groups, have been explored as fluorescence probes. These probes exhibit pH-sensitive fluorescence, which can be significantly red-shifted upon protonation, making them useful for sensing applications in biological and chemical systems (Ihmels et al., 2005). Additionally, oxazole-type fluorophores have shown an increase in fluorescence intensity upon interaction with nucleic acids, suggesting their potential as tools for nucleic acid sensing and fluorescence imaging (Ma et al., 2021).
Coordination Chemistry
The oxazole ligands, including those similar to 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, are utilized in transition metal-catalyzed asymmetric syntheses due to their attractive characteristics such as versatility, easy synthesis from readily available precursors, and the modulation of chiral centers near the donor atoms. This highlights the compound's relevance in the field of coordination chemistry, particularly in creating chiral environments for asymmetric catalysis (Gómez et al., 1999).
Corrosion Inhibition
Related triazole derivatives, which share structural similarities with 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, have been synthesized as new inhibitors for the corrosion of mild steel in acid media. These compounds, including their synthesis, characterization, and application as corrosion inhibitors, underscore the broader utility of such structures in materials science and engineering (Li et al., 2007).
特性
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZSTFLDSJXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581298 | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
CAS RN |
22091-39-0 | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)
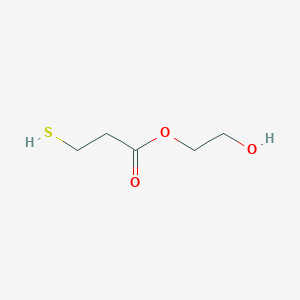
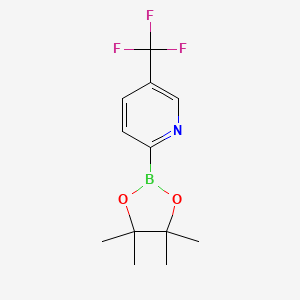

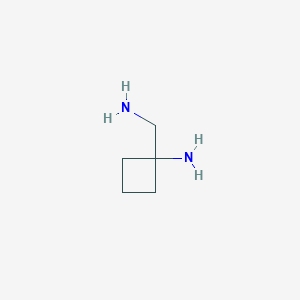

![1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B1602472.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)
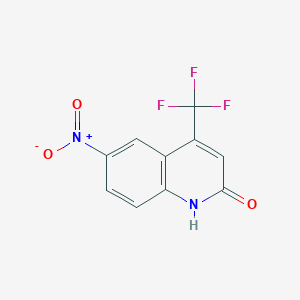
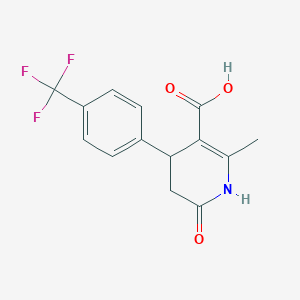
![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
